molecular formula C9H17NO B127425 2-((Dimethylamino)methyl)cyclohexanone CAS No. 15409-60-6

2-((Dimethylamino)methyl)cyclohexanone

Cat. No. B127425
CAS RN: 15409-60-6
M. Wt: 155.24 g/mol
InChI Key: QDHLEFBSGUGHCL-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)cyclohexanone (DAMC) is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and potential applications in pharmaceuticals and materials science. It is structurally characterized by the presence of a cyclohexanone ring with a dimethylaminomethyl group attached to it. This compound is of interest due to its relevance in the synthesis of other chemicals and its potential biological activity.

Synthesis Analysis

The synthesis of DAMC has been explored through different methods. One approach involves the Mannich reaction, which is a three-component reaction involving cyclohexanone, formaldehyde, and dimethylamine hydrochloride. The optimization of this reaction was studied using uniform experiment design, leading to a yield of 75.1% under the optimal conditions of a molar ratio of cyclohexanone:polyformaldehyde:dimethylamine hydrochloride of 2.1:1:1, a reaction temperature of 95°C, and a reaction time of 2.7 hours . Another study reported the synthesis of a related compound, 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol, through the reaction of DAMC with m-anisyl magnesium bromide, yielding a mixture of Z- and E-isomers .

Molecular Structure Analysis

The molecular structure of DAMC-related compounds has been confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography. For instance, the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed and found to be in good agreement with computational studies . The crystal structure of another related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was characterized by X-ray single-crystal diffraction, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings .

Chemical Reactions Analysis

DAMC can undergo various chemical reactions due to its functional groups. For example, it can be derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) in acidic conditions, which allows for its determination in pharmaceutical formulations using reversed-phase liquid chromatography with UV detection . Light-induced reactions of related 2-(N-alkyl-N-arylamino)cyclohexanones have been studied, showing type-II cyclization to afford azetidinol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAMC and its derivatives have been characterized through different analytical techniques. The validated HPLC method for determining DAMC as an impurity in tramadol highlights its chemical stability and reactivity under derivatization conditions . The spectroscopic investigations of related compounds provide insights into their electronic properties, such as UV-visible absorption, which is crucial for understanding their behavior in various applications .

Scientific Research Applications

Analytical Method Development

A validated High-Performance Liquid Chromatography (HPLC) method for the determination of 2-[(dimethylamino)methyl]cyclohexanone (DAMC) is significant in the analysis of pharmaceutical formulations, specifically in Tramadol. This method utilizes a derivatization reaction with 2,4-dinitrophenylhydrazine in acidic conditions, offering a simple, selective, and quantitative analysis at low ppm levels (Medvedovici et al., 2004).

Synthesis Optimization

Research on optimizing the synthesis of 2-(dimethylamino)methyl cyclohexanone, an intermediate in tramadol hydrochloride production, has been conducted. The study applied uniform experiment design and regression analysis to determine optimal reaction conditions, achieving a significant yield (Wang Xiu-lan, 2007).

Chemical Reaction Studies

Investigations into the reactions between allylamine and various ketones, including cyclohexanone, have been carried out. This research provides insights into the formation of specific chemical compounds through these reactions (Chen Link, 2002).

Pharmaceutical Production Processes

Studies on anhydrous production methods for tramadol hydrochloride emphasize the importance of controlling water content during the Grignard reaction, particularly when using 2-[(dimethylamino)methyl]cyclohexanone. This research highlights critical control parameters in pharmaceutical manufacturing (Su Jing-lin, 2008).

Catalyst Development and Reactions

Research on Pd(TFA)2/2-dimethylaminopyridine as a catalyst system for aerobic dehydrogenation reactions reveals insights into the formation of Pd nanoparticles and their role in catalytic activities. This study contributes to understanding catalyst development and reaction mechanisms in organic chemistry (D. Pun, T. Diao, S. Stahl, 2013).

properties

IUPAC Name

2-[(dimethylamino)methyl]cyclohexan-1-one
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InChI

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHLEFBSGUGHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801283556
Record name 2-[(Dimethylamino)methyl]cyclohexanone
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Molecular Weight

155.24 g/mol
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Product Name

2-((Dimethylamino)methyl)cyclohexanone

CAS RN

15409-60-6
Record name 2-[(Dimethylamino)methyl]cyclohexanone
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Record name 2-((Dimethylamino)methyl)cyclohexanone, (2RS)-
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Record name 2-[(Dimethylamino)methyl]cyclohexanone
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Record name 2-[(dimethylamino)methyl]cyclohexan-1-one
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Record name 2-((DIMETHYLAMINO)METHYL)CYCLOHEXANONE
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Synthesis routes and methods I

Procedure details

To cyclohexanone (259 mL) was added formaldehyde (37.2 mL of a 37% aqueous solution) and dimethylamine hydrochloride (40.8 g). The stirred mixture was slowly heated and refluxed for 1 h. After cooling to ambient temperature H2O was added, and the mixture was extracted twice with Et2O. The aqueous layer was made basic by addition of 50% aqueous NaOH (27.5 mL), and subsequently extracted twice with DCM. The combined organic phases were dried over Na2SO4 and evaporated under reduced pressure to give 66.6 g of a light-yellow liquid. 1H NMR (400 MHz, CDCl3) δ 1.34-1.47 (m, 1H), 1.60-1.78 (m, 2H), 1.81-1.92 (m, 1H), 1.98-2.09 (m, 1H), 2.16-2.55 (m, 5H), 2.21 (s, 6H), 2.69 (dd, J=13 and 6 Hz, 1H).
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Synthesis routes and methods II

Procedure details

The Mannich base (I) is prepared by reacting cyclohexanone with formaldehyde and dimethylamine hydrochloride to produce the hydrochloride salt of 2-dimethylamino methyl cyclohexanone. Methods of preparing this base are known in the art. For example, Mannich reported a method wherein excess cyclohexanone is reacted with one equivalent each of dimethylamine HCl and formaldehyde. (Ber. 53B, 1874-1880 (1920)). Grunenthal (Tramadol's innovator) reported a method wherein two equivalents of cyclohexanone were reacted with one equivalent each of dimethylamine HCl and formaldehyde, using glacial acetic acid as a solvent. This method used by Grunenthal was reported in the original work on Tramadol published in Arzneimittel-Forsch./Drug Res. Although either of these methods may be used in the inventive process to prepare the Mannich Base, the method of Grunenthal is preferred because it provides higher yields and is more manageable in the laboratory. For best results, the Mannich base hydrochloride is isolated from the Mannich reaction mixture by distillation, preferably vacuum distillation, followed by crystallization. Vacuum distillation was found to be an effective way to remove the impurities such as water, acetic acid and cyclohexanone from the system. Following distillation, acetone is added to the residue to produce a thick slurry. The slurry is cooled, collected and washed with acetone. The wetcake or dried material is then dissolved in water and converted to the free base by addition of 50% NaOH. The free base is extracted into toluene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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